(2-Methoxyethyl)benzene

Description

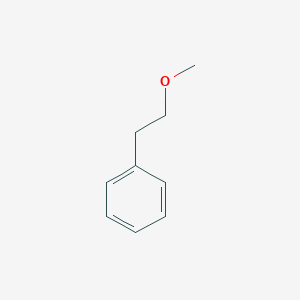

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLYXIUHVFRXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052032 | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless mobile liquid, powerful, diffusive and penetrating aroma with a warm floral note | |

| Record name | Methyl phenethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 187.00 °C. @ 760.00 mm Hg | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl phenethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.945-0.951 | |

| Record name | Methyl phenethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3558-60-9 | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79089Z2R3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(2-Methoxyethyl)benzene IUPAC name and synonyms

This guide provides a comprehensive overview of (2-Methoxyethyl)benzene, a significant organic compound utilized in various industrial applications, particularly within the flavor and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analytical characterization.

Chemical Identity

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used to refer to this compound in scientific literature and commercial contexts. These include:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H12O | [1][2][4][5][8] |

| Molecular Weight | 136.19 g/mol | [1][3][5] |

| CAS Number | 3558-60-9 | [2][4][5][8] |

| Appearance | Colorless to light yellow clear liquid | [7][9] |

| Odor | Powerful, diffusive, penetrating, warm, floral, rosy-green | [7][10] |

| Density | 0.95 g/cm³ | [5] |

| Boiling Point | 190 °C | [5] |

| Flash Point | 80 °C | [5][7] |

| Water Solubility | 0.25 g/L | [1] |

| logP | 2.17 | [1] |

| Refractive Index | 1.493 | [8] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. The following protocol is a general procedure that can be adapted for this purpose.

Materials:

-

A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

-

Methylating agent (e.g., Dimethyl sulfate (B86663), Methyl iodide)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanol in the anhydrous solvent. Cool the solution in an ice bath. Add the base portion-wise to the stirred solution. Allow the reaction to stir at room temperature for a specified time to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture again in an ice bath and add the methylating agent dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To elucidate the proton environment of the molecule.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

-

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the C-O-C ether linkage.[11]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound using the Williamson ether synthesis.

Caption: Workflow for the synthesis of this compound.

References

- 1. Showing Compound this compound (FDB010564) - FooDB [foodb.ca]

- 2. pschemicals.com [pschemicals.com]

- 3. Methyl phenethyl ether | C9H12O | CID 19089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, (2-methoxyethyl)- [webbook.nist.gov]

- 5. This compound | C9H12O - BuyersGuideChem [buyersguidechem.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. echemi.com [echemi.com]

- 8. lookchem.com [lookchem.com]

- 9. 2-Phenylethyl Methyl Ether | CymitQuimica [cymitquimica.com]

- 10. This compound | 3558-60-9 [chemicalbook.com]

- 11. Benzene, (2-methoxyethyl)- [webbook.nist.gov]

An In-depth Technical Guide to (2-Methoxyethyl)benzene (CAS: 3558-60-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of (2-Methoxyethyl)benzene. The information is presented to support research, development, and quality control activities involving this compound.

Core Properties

This compound, also known as methyl phenethyl ether, is a colorless liquid with a characteristic sharp, rosy-green odor.[1] It is utilized in the flavor and fragrance industry and serves as an intermediate in chemical synthesis.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Sharp, rosy-green, floral | [1] |

| Boiling Point | 190 °C | [3] |

| Melting Point | -33.32 °C | [4] |

| Density | 0.95 g/cm³ | [3] |

| Refractive Index | 1.493 - 1.500 | [1] |

| Flash Point | 80 °C | [3] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [5] |

| LogP | 1.875 |

Spectroscopic Data

Key spectral data for the identification and characterization of this compound are summarized below.

| Spectroscopic Data | Key Peaks/Signals |

| ¹H NMR | Spectrum available.[6] |

| ¹³C NMR | Spectrum available. |

| Infrared (IR) Spectroscopy | Spectrum available.[3] |

| Mass Spectrometry (MS) | Spectrum available. |

Safety and Handling

This compound is a combustible liquid and requires appropriate safety precautions.[7]

| Safety Data | Value | Reference(s) |

| LD50 Oral (Rat) | 4100 mg/kg | [7] |

| LD50 Dermal (Rabbit) | 3970 mg/kg | [4] |

| LC50 Inhalation (Rat) | 115.617 mg/L | [4] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7][8] |

| Precautionary Statements | P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [7][8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented: a green chemistry approach and the traditional Williamson ether synthesis.

This method utilizes a solid base catalyst and dimethyl carbonate as a green methylating agent.[9]

Materials:

-

2-Phenylethanol (B73330) (2-PE)

-

Dimethyl carbonate (DMC)

-

0.1% Li/MgO catalyst

-

n-decane (internal standard, if quantitative analysis is desired)

-

Autoclave reactor with stirrer and temperature controller

-

Gas chromatograph (GC) with a suitable capillary column (e.g., BP-1)

-

Gas chromatograph-mass spectrometer (GC-MS) for product confirmation

Procedure:

-

Prepare the 0.1% Li/MgO catalyst via the combustion method as described by Yadav and Surve.

-

In a 100 mL autoclave, dissolve 2-phenylethanol (0.0299 mol) in dimethyl carbonate (0.314 mol), achieving a mole ratio of 1:10.5 (2-PE:DMC).

-

Add 0.2 g of the 0.1% Li/MgO catalyst to the reaction mixture.

-

Seal the autoclave and heat the mixture to 180 °C while stirring at 1000 rpm.

-

Monitor the reaction progress by withdrawing samples at regular intervals and analyzing them by GC.

-

Upon completion (approximately 95% conversion of 2-phenylethanol), cool the reactor to room temperature.

-

Separate the catalyst from the reaction mixture by filtration.

-

The product, this compound, can be purified by distillation under reduced pressure.

-

Confirm the identity of the product using GC-MS.

This classic method involves the reaction of an alkoxide with a methylating agent.

Materials:

-

2-Phenylethanol

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2-phenylethanol (1.0 eq.) in anhydrous THF at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenylethoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.

Analytical Protocols

Boiling Point Determination (Micro Method):

-

Fill a small test tube with approximately 0.5-1 mL of this compound.

-

Place a sealed-end capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a Thiele tube or an oil bath.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and record the temperature at which the liquid is drawn into the capillary tube. This temperature is the boiling point.[10][11]

Density Determination:

-

Weigh a clean and dry pycnometer or volumetric flask of a known volume (e.g., 10 mL).

-

Fill the pycnometer to the calibration mark with this compound, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement:

-

Calibrate an Abbe refractometer using a standard of known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (typically 20 °C or 25 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° or 90° pulse angle and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy:

-

For a neat liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin film.[12]

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.

-

Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty plates or ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

For Electron Ionization (EI), a standard electron energy of 70 eV is commonly used.

-

The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

References

- 1. This compound | 3558-60-9 [chemicalbook.com]

- 2. Benzene, (2-methoxyethyl)- [webbook.nist.gov]

- 3. homesciencetools.com [homesciencetools.com]

- 4. rsc.org [rsc.org]

- 5. Khan Academy [khanacademy.org]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. chm.uri.edu [chm.uri.edu]

- 12. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to (2-Methoxyethyl)benzene (C9H12O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)benzene, also known as methyl phenethyl ether, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a characteristic sharp, rosy-green odor.[1][2] This compound is a key intermediate in the synthesis of various organic molecules and finds significant application in the flavor, fragrance, pharmaceutical, and agrochemical industries.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactions, and spectroscopic data of this compound, intended for use by researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid.[1][5] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and oils.[5] A summary of its key quantitative physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H12O | [5][6] |

| Molecular Weight | 136.19 g/mol | [6][7] |

| CAS Number | 3558-60-9 | [5][6] |

| Density | 0.95 g/cm³ | [5][8] |

| Boiling Point | 190 °C | [1][5] |

| Flash Point | 80 °C | [1][5] |

| Refractive Index | 1.4980 to 1.5000 | [1][5] |

| Water Solubility | 682 mg/L at 25°C | [1][5] |

| Vapor Pressure | 66.7 Pa at 25°C | [1][5] |

| logP (Octanol/Water) | 2.14 - 2.845 | [1][9] |

Synthesis of this compound

This compound can be synthesized through several routes. The Williamson ether synthesis is a classic and versatile method. More recently, greener synthetic approaches have been developed to minimize the use of hazardous reagents.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-phenylethanol (B73330) and a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), using a strong base.

Materials:

-

2-Phenylethanol (1.0 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

-

Methyl iodide (CH3I, 1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-phenylethanol.

-

Add anhydrous THF to dissolve the alcohol (concentration approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via syringe.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Green Synthesis Approach

A sustainable method for synthesizing this compound involves the O-alkylation of 2-phenylethanol with dimethyl carbonate (DMC) using a solid base catalyst, such as Lithium-doped Magnesium Oxide (Li/MgO).[3] This process is environmentally friendly as DMC serves as both the methylating agent and the solvent, and the catalyst is heterogeneous and reusable.[3] Optimal conditions reported include a 1:10.5 molar ratio of 2-phenylethanol to DMC, a catalyst loading of 1.33 x 10⁻² g/cm³, a reaction temperature of 180 °C, and a stirring speed of 1000 rpm, achieving 95% conversion with 98% selectivity for the desired product.[3]

Chemical Reactions of this compound

The presence of the benzene (B151609) ring and the ether linkage makes this compound a versatile substrate for various organic transformations. The (2-methoxyethyl) group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions due to the electron-donating nature of the alkyl group.

Experimental Protocol: Electrophilic Nitration

This protocol details the nitration of this compound, a typical electrophilic aromatic substitution reaction.

Materials:

-

This compound (1.0 eq.)

-

Concentrated Nitric Acid (HNO3, 70%, 1.1 eq.)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (NaSO4)

Procedure:

-

In a round-bottom flask, add concentrated sulfuric acid and cool it to 0 °C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.

-

In a separate flask, dissolve this compound in dichloromethane and cool the solution to 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, pour the mixture over crushed ice and stir.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with ice-cold water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous NaSO4, filter, and remove the solvent under reduced pressure.

-

The crude product, a mixture of ortho- and para-nitrated isomers, can be purified by column chromatography on silica gel.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features / Peaks | Reference(s) |

| ¹H NMR | Provides proton environment data. | [10] |

| ¹³C NMR | Provides carbon skeleton data. | [11] |

| IR Spectroscopy | C-O-C stretch (ether), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic). | [3][5] |

| Mass Spectrometry (EI) | Molecular Ion (M+) peak at m/z = 136. Key fragments corresponding to the loss of methoxy (B1213986) and ethyl groups. | [12][13] |

Applications

This compound is a valuable compound with a range of applications:

-

Flavors and Fragrances: It is used extensively in oriental-type perfumes and as a flavoring agent in food products, imparting a sharp, rosy-green, and floral aroma.[1][2][14]

-

Organic Synthesis: It serves as a versatile chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.[4] Its functional groups allow for a variety of transformations, including etherification and alkylation.[4]

Safety and Handling

This compound is a combustible liquid and requires careful handling.[15]

-

Hazards: May cause skin irritation.[15]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[15] Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area.[16]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep cool in a tightly sealed container, protected from light.[5][14]

This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzene, (2-methoxyethyl)- [webbook.nist.gov]

- 3. This compound(3558-60-9) IR Spectrum [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzene, (2-methoxyethyl)- [webbook.nist.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Khan Academy [khanacademy.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Benzene, (2-methoxyethyl)- [webbook.nist.gov]

- 11. This compound(3558-60-9) 13C NMR spectrum [chemicalbook.com]

- 12. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Benzene, (2-methoxyethyl)- [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of (2-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of key physicochemical properties of (2-Methoxyethyl)benzene (also known as Methyl Phenethyl Ether), focusing on its boiling point and density. This document is intended to serve as a comprehensive resource, incorporating available data, standard experimental methodologies, and a logical workflow for property determination.

Introduction to this compound

This compound (CAS No: 3558-60-9) is an organic compound classified as an ether.[1][2] Its structure consists of a benzene (B151609) ring substituted with a 2-methoxyethyl group. With the molecular formula C₉H₁₂O, it possesses a characteristic powerful and diffusive floral odor, making it useful in perfumes, detergents, and soaps.[3] In research and development, particularly in fields like drug development and material science, a precise understanding of its physical properties is crucial for process design, formulation, and quality control.

Physicochemical Properties

The boiling point and density are fundamental properties that define the physical state and behavior of a liquid. The reported values for this compound can vary slightly between sources due to differences in measurement conditions and sample purity. A summary of these properties is presented below.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][4] |

| Synonyms | Methyl Phenethyl Ether, 2-Phenylethyl Methyl Ether | [2] |

| CAS Number | 3558-60-9 | [2] |

| Molecular Formula | C₉H₁₂O | [2][3] |

| Molecular Weight | 136.19 g/mol | [2] |

| Boiling Point | 190 °C (at 760 mmHg) | [4][5][6][7] |

| 172.3 °C (at 760 mmHg) | ||

| 185-187 °C | [6] | |

| Density | 0.95 g/cm³ | [6][7][8] |

| 0.938 g/cm³ | ||

| 1.0617 g/cm³ (at 25 °C) | [9] | |

| Appearance | Colorless liquid | [3][8] |

Note: Variations in reported values are common in chemical literature and databases. The most frequently cited boiling point is approximately 190 °C and the density is approximately 0.95 g/cm³.

Experimental Protocols

While specific experimental reports for determining the properties of this compound are not detailed in public databases, the following sections describe the standard, universally accepted methodologies for measuring the boiling point and density of a liquid organic compound such as this.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][8] Accurate determination is critical for purification (distillation) and identification.

Methodology: Distillation or Reflux Method

This is a common and reliable method for determining the boiling point of a liquid when a sufficient sample volume (typically > 2-3 mL) is available.[3]

-

Apparatus Setup: A small-scale distillation or reflux apparatus is assembled. This consists of a boiling flask (or conical vial), a condenser, a heat source (e.g., heating mantle or oil bath), and a calibrated thermometer.[3]

-

Sample Preparation: The boiling flask is charged with a few milliliters of this compound and a boiling chip or magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: The thermometer is securely clamped such that its bulb is positioned just above the surface of the liquid.[3] This ensures that the temperature of the vapor in equilibrium with the boiling liquid is measured, not the liquid itself.

-

Heating: The liquid is gently heated. As it boils, vapor will rise, surround the thermometer bulb, and begin to condense in the condenser. The setup should be insulated (e.g., with aluminum foil) to minimize heat loss.[3]

-

Data Recording: The temperature is recorded when it stabilizes, which occurs when a steady rate of condensation (reflux) is observed. This stable temperature is the boiling point. It is crucial to also record the ambient atmospheric pressure, as boiling point is pressure-dependent.[5]

Density is the mass of a substance per unit of volume (ρ = m/V).[4] It is an important indicator of purity and can be measured with high precision using a pycnometer.

Methodology: Pycnometer Method

A pycnometer, or specific gravity bottle, is a glass flask with a precisely known volume, designed for highly accurate density measurements.[7][10]

-

Preparation and Tare Mass: A clean, dry pycnometer with its stopper is weighed precisely on an analytical balance. This mass is recorded as m₁.[2]

-

Calibration with a Reference Liquid: The pycnometer is filled with a reference liquid of a well-known density, typically distilled water (ρ_water). Care is taken to ensure no air bubbles are trapped.[7] The stopper is inserted, allowing excess liquid to exit through its capillary. The outside of the pycnometer is carefully dried.

-

Mass of Pycnometer with Water: The filled pycnometer is weighed, and the mass is recorded as m₂. The temperature of the water is also recorded.

-

Volume Calculation: The mass of the water is calculated (m_water = m₂ - m₁). The exact volume of the pycnometer (V) at that temperature is then determined using the known density of water: V = m_water / ρ_water.[10]

-

Measurement with Sample Liquid: The pycnometer is emptied, thoroughly dried, and then filled with this compound. The same filling and drying procedure is followed.

-

Mass of Pycnometer with Sample: The pycnometer filled with the sample liquid is weighed, and its mass is recorded as m₃.

-

Density Calculation: The mass of the sample liquid is calculated (m_sample = m₃ - m₁). The density of the sample (ρ_sample) is then calculated using the previously determined volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.[2]

Visualization of Experimental Workflow

The logical process for characterizing a chemical substance involves several key stages, from initial sample handling to final data reporting. The following diagram illustrates this workflow.

Caption: Workflow for determining physicochemical properties.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. quora.com [quora.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. che.utah.edu [che.utah.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. calnesis.com [calnesis.com]

- 10. studylib.net [studylib.net]

(2-Methoxyethyl)benzene natural occurrence in Pandanus flowers

An In-depth Technical Guide on the Natural Occurrence of (2-Methoxyethyl)benzene in Pandanus Flowers

Introduction

The genus Pandanus, commonly known as screw pine, encompasses a variety of aromatic plants whose flowers are prized for their intense and pleasant fragrance.[1] A significant contributor to this characteristic aroma is this compound, a volatile organic compound also widely known in the flavor and fragrance industry as Phenyl Ethyl Methyl Ether (PEME).[2][3] This compound is the principal fragrance chemical in the essential oil extracted from the male flowers of species like Pandanus fascicularis (syn. Pandanus odoratissimus).[1][4][5] The essential oil, locally known as Kewda oil, is a valuable commodity in perfumery, cosmetics, and as a food flavoring agent.[3][4] This technical guide provides a comprehensive overview of the natural occurrence of this compound in Pandanus flowers, detailing its quantification, the experimental protocols for its analysis, and its likely biosynthetic origins.

Quantitative Data Presentation

The concentration of this compound in the essential oil of Pandanus flowers can vary significantly based on the specific variety, geographical location, harvesting time, and storage conditions.[2][6] It is consistently the most abundant volatile compound, often comprising over 60% of the total essential oil composition. The following tables summarize the quantitative data for this compound and other major volatile constituents from various studies on Pandanus species.

Table 1: Chemical Composition of Essential Oil from Pandanus fascicularis

| Compound | Percentage Composition (%) - Sample A[6] | Percentage Composition (%) - Sample B[6] |

| This compound (PEME) | 65.6 - 75.4 | 66.2 |

| Terpinen-4-ol | 11.7 - 19.5 | - |

| p-Cymene | 1.0 - 3.1 | - |

| α-Terpineol | 1.2 - 2.9 | - |

| 2-Phenethyl alcohol | - | 4.5 |

| 4-Hydroxy phenol | - | 6.1 |

Sample A refers to P. fascicularis var. fasicularis (Kewda) and Sample B refers to P. fascicularis var. Ketaki (Ketaki).

Table 2: Effect of Storage on PEME Content in Pandanus fascicularis Flowers

| Storage Condition | Time | This compound (PEME) %[2] | Terpinen-4-ol %[2] |

| Fresh Flowers (Control) | 0 hr | 81.85 | 7.9 |

| Fresh Flowers | 3 hrs | 77.0 | 6.0 |

| Fresh Flowers | 6 hrs | 46.0 | 14.0 |

| Cold Stored (4°C) | 3 hrs | 72.0 | 12.9 |

| Cold Stored (4°C) | 6 hrs | 68.0 | 14.3 |

Table 3: Comparative Composition of Pandanus Essential Oils from Different Reports

| Compound | Raina et al.[4] | Nigam and Ahmed[4] | eOil.co.za[7] |

| This compound (PEME) | 37.7 | 74.67 | 75.8 |

| Terpinen-4-ol | 18.6 | - | 17.6 |

| α-Terpineol | 8.3 | - | 1.2 |

| 2-Phenethyl alcohol | 7.5 | 16.23 | - |

| Geraniol | 1.2 | - | - |

| Phenyl ethyl acetate | - | 2.76 | - |

| p-Cymene | - | - | 1.8 |

Experimental Protocols

The isolation and analysis of volatile compounds from Pandanus flowers typically involve hydrodistillation for extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Plant Material and Essential Oil Extraction

-

Collection : Male flowers (staminate inflorescences) of Pandanus species are harvested. For optimal yield and quality of the essential oil, flowers should be processed immediately after harvesting.[1]

-

Hydrodistillation : This is the most common commercial and laboratory method for extracting essential oil from Pandanus flowers.[4][6]

-

Apparatus : A Clevenger-type apparatus or a modified stainless steel field distillation unit is typically used.[4]

-

Procedure : A known quantity of fresh flowers (e.g., 50 kg) is placed in the distillation unit and subjected to water distillation. The steam and volatile compounds are condensed, and the oil is separated from the aqueous layer (hydrosol or Kewda water). The yield of essential oil typically ranges from 0.03% to 0.04%.[4][6]

-

-

Solvent Extraction : An alternative method involves extraction with a non-polar solvent like hexane (B92381).

-

Procedure : Flowers are extracted with hexane to yield a waxy "concrete". The concrete can then be subjected to steam distillation to obtain the volatile oil. This method can result in a higher yield of volatile oil (around 0.07%) compared to direct hydrodistillation.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective : To separate, identify, and quantify the individual chemical components of the extracted essential oil.

-

Instrumentation : A GC-MS system, such as a Shimadzu QP5000 or similar, is used.[4]

-

Typical GC Conditions :

-

Column : A non-polar or semi-polar capillary column is used, for example, a BP-1 or similar column with dimensions like 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[4]

-

Injection : A small volume (e.g., 0.2 µL) of the oil sample is injected into the GC, often using a split mode (e.g., split ratio of 50:1).[4]

-

Temperature Program : A linear temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:

-

Initial temperature: 60°C

-

Ramp: Increase at 2°C/min to 200°C

-

Hold: Maintain 200°C for an extended period (e.g., 90 minutes) to elute all compounds.[4]

-

-

-

MS Conditions :

-

Compound Identification and Quantification :

-

Identification : Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[6]

-

Quantification : The relative percentage of each component is calculated based on the peak area in the chromatogram using a peak normalization method.[4]

-

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in Pandanus has not been fully elucidated. However, as a benzenoid compound, its origin can be traced back to the shikimic acid and phenylpropanoid pathways, which produce the aromatic amino acid L-phenylalanine.[8][9] The pathway likely involves the conversion of L-phenylalanine to 2-phenylethanol, which is then methylated to form this compound.

Caption: Proposed biosynthetic pathway of this compound from the Shikimate pathway.

Experimental Workflow for Analysis

The following diagram illustrates the standard workflow for the extraction and chemical analysis of volatile compounds from Pandanus flowers.

References

- 1. phytojournal.com [phytojournal.com]

- 2. japsonline.com [japsonline.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. eoil.co.za [eoil.co.za]

- 8. en.wikipedia.org [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)benzene, a seemingly simple aromatic ether, has emerged as a valuable synthon in the landscape of medicinal chemistry. While its primary applications have traditionally been in the flavor and fragrance industries, its utility as a versatile precursor for the synthesis of complex, biologically active molecules is gaining increasing recognition. This technical guide provides a comprehensive overview of the core applications of this compound and its close structural analogs in drug development, with a particular focus on its role in the synthesis of the α1-adrenoceptor antagonist, Naftopidil (B1677906). This document will detail its physicochemical properties, outline key synthetic protocols, and present its influence on significant biological signaling pathways, thereby serving as a critical resource for researchers and professionals in the pharmaceutical sciences.

Introduction

This compound (CAS 3558-60-9), also known as methyl phenethyl ether, is a colorless liquid with a characteristic floral and rosy-green odor.[1][2] Beyond its organoleptic properties, its chemical structure offers a valuable scaffold for organic synthesis. The presence of a methoxyethyl group attached to a benzene (B151609) ring provides a key structural motif that can be elaborated into more complex pharmacophores. This guide will explore the transition of this compound and its related structures from flavoring agents to crucial building blocks in the synthesis of therapeutic agents.

A significant focus of this guide is the role of the closely related intermediate, 1-(2-methoxyphenyl)piperazine (B120316), in the synthesis of Naftopidil. Naftopidil is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[3][4] The 2-methoxyphenyl moiety, directly derivable from precursors like guaiacol (B22219) or 2-methoxyaniline, highlights the pharmaceutical relevance of this structural class.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological profile of this compound is paramount for its safe handling and application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [5] |

| Molecular Weight | 136.19 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Odor | Sharp, rosy-green, floral | [1][2] |

| Boiling Point | 190 °C | [5] |

| Flash Point | 80 °C | [5] |

| Density | 0.95 g/cm³ | [5] |

| Solubility | Insoluble in water; soluble in oils | [1] |

| LD50 (oral, rat) | 4100 mg/kg | [6] |

| Skin Irritation (rabbit) | Standard Draize test: Irritation observed | [6] |

Role in Pharmaceutical Synthesis: The Naftopidil Case Study

The synthesis of Naftopidil serves as an exemplary case study to illustrate the utility of the (2-methoxyphenyl) moiety, a close structural relative of this compound, in drug development. Naftopidil's therapeutic effect is derived from its ability to selectively block α1-adrenergic receptors, leading to smooth muscle relaxation in the prostate and bladder neck, thereby alleviating symptoms of BPH.[7]

Synthesis of the Key Intermediate: 1-(2-Methoxyphenyl)piperazine

The crucial building block for Naftopidil is 1-(2-methoxyphenyl)piperazine. This intermediate can be synthesized from readily available starting materials such as 2-methoxyaniline.

This protocol is adapted from established synthetic methods.[6][8]

Materials:

-

2-Methoxyaniline

-

Bis(2-chloroethyl)amine (B1207034) hydrochloride

-

Diethylene glycol monomethyl ether

-

Diethyl ether

Procedure:

-

A mixture of 2-methoxyaniline (3 mmol) and bis(2-chloroethyl)amine hydrochloride (3 mmol) is heated in diethylene glycol monomethyl ether (0.75 mL) at 150 °C for 12 hours.[8]

-

The reaction mixture is then cooled to room temperature and dissolved in methanol (4 mL).

-

Diethyl ether (150 mL) is added to the methanolic solution to precipitate the product.

-

The resulting precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine as its hydrochloride salt.[8]

Final Synthesis of Naftopidil

The final step in the synthesis of Naftopidil involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable epoxide precursor derived from 1-naphthol.

This protocol describes a common method for the synthesis of Naftopidil.[1][9]

Materials:

-

3-(1-Naphthoxy)-1,2-epoxypropane

-

1-(2-Methoxyphenyl)piperazine

-

An organic solvent (e.g., ethanol, n-butanol)

Procedure:

-

A mixture of 3-(1-naphthoxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine is heated in an organic solvent to the boiling point of the solvent.[1]

-

The reaction is stirred under reflux for 5-6 hours.

-

After the reaction is complete, the mixture is allowed to cool to room temperature, which typically results in the crystallization of the product.

-

The crude product is collected by filtration.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to yield purified Naftopidil.[1]

Biological Activity and Signaling Pathways

Naftopidil's therapeutic efficacy is rooted in its interaction with specific biological signaling pathways. Its primary mechanism of action is the antagonism of α1-adrenergic receptors, with a notable selectivity for the α1D and α1A subtypes.[4][10]

Quantitative Biological Data of Naftopidil

| Parameter | Value | Target/System | Reference(s) |

| Ki for α1-adrenoceptors (human prostate) | 11.6 nM | Total α1-adrenoceptors | [10] |

| Receptor Subtype Selectivity | ~3-fold higher affinity for α1d over α1a | Cloned human α1-adrenoceptor subtypes | [10] |

| Receptor Subtype Selectivity | ~17-fold higher affinity for α1d over α1b | Cloned human α1-adrenoceptor subtypes | [10] |

| IC50 (LNCaP cells) | 22.2 ± 4.0 µM | Androgen-sensitive human prostate cancer cells | [11] |

| IC50 (PC-3 cells) | 33.2 ± 1.1 µM | Androgen-insensitive human prostate cancer cells | [11] |

| IC50 (TGF-β signaling inhibition) | 1.1 µmol/L | Inhibition of Smad2 phosphorylation in cell lines | [12][13] |

Signaling Pathways

α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, activate the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.[2][14] Naftopidil, by blocking these receptors, prevents this signaling cascade, leading to muscle relaxation.

References

- 1. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 4. clinicsinsurgery.com [clinicsinsurgery.com]

- 5. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

Metabolic Fate of (2-Methoxyethyl)benzene and Aryl Alkyl Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of (2-Methoxyethyl)benzene and, more broadly, aryl alkyl ethers. Given the limited specific data on this compound, this guide leverages phenetole (B1680304) (ethoxybenzene) as a scientifically sound surrogate to detail the metabolic processes, experimental protocols, and quantitative data relevant to this class of compounds. Aryl alkyl ethers are common structural motifs in pharmaceuticals and other xenobiotics, making a thorough understanding of their metabolism crucial for drug development and safety assessment.

Introduction to Aryl Alkyl Ether Metabolism

Aryl alkyl ethers are primarily metabolized by the cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver. The principal metabolic pathway is oxidative O-dealkylation, which involves the cleavage of the ether bond. This biotransformation generally increases the polarity of the parent compound, facilitating its excretion from the body. In addition to O-dealkylation, aromatic hydroxylation can occur, leading to the formation of phenolic metabolites. The specific metabolites formed and the rate of metabolism are dependent on the structure of the aryl alkyl ether and the specific CYP450 isozymes involved.

Metabolic Pathway of this compound and Phenetole

The metabolism of this compound is predicted to proceed via two primary routes: O-dealkylation and aromatic hydroxylation. O-dealkylation would yield 2-phenylethanol (B73330) and formaldehyde, while aromatic hydroxylation would result in methoxyethyl-substituted phenols.

As a representative example with available experimental data, the metabolism of phenetole also follows these two main pathways. O-deethylation of phenetole produces phenol (B47542) and acetaldehyde. Aromatic hydroxylation, primarily at the para-position, results in the formation of 4-ethoxyphenol. These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.[1][2]

Quantitative Data on Aryl Alkyl Ether Metabolism

Quantitative analysis of enzyme kinetics provides crucial parameters for predicting the metabolic fate of a compound. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

While specific kinetic data for this compound and phenetole are scarce, a study on the O-deethylation of phenacetin (B1679774), another aryl alkyl ether, by human liver microsomes provides relevant insights.

| Parameter | Value | Compound | Enzyme Source | Metabolic Reaction | Reference |

| Apparent Km | 17.7 - 38.4 µM | Phenacetin | Human Liver Microsomes | O-deethylation | [3] |

| Vmax | Varied eleven-fold among individuals | Phenacetin | Human Liver Microsomes | O-deethylation | [3] |

Note: This data for phenacetin serves as an illustrative example for the enzyme kinetics of aryl alkyl ether O-dealkylation. Actual values for this compound and phenetole may differ.

Detailed Experimental Protocols

The following is a representative protocol for an in vitro metabolism study of an aryl alkyl ether, such as phenetole, using rat liver microsomes. This protocol is a composite based on established methodologies for studying xenobiotic metabolism.

In Vitro Metabolism of Phenetole using Rat Liver Microsomes

Objective: To determine the in vitro metabolic profile of phenetole and to identify the major metabolites formed by rat liver microsomes.

Materials:

-

Phenetole

-

Rat liver microsomes (from phenobarbital-treated rats for induced enzyme activity)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination and protein precipitation)

-

Internal standard (for quantitative analysis)

-

HPLC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain phosphate buffer, rat liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add phenetole (dissolved in a suitable solvent like methanol (B129727) or DMSO at a low final concentration) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reactions at the designated time points by adding ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to identify and quantify phenetole and its metabolites.

Signaling Pathway Interactions

The metabolism of many xenobiotics, including aryl hydrocarbons, is regulated by the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus and induces the expression of a battery of drug-metabolizing enzymes, including several CYP450 isozymes such as CYP1A1, CYP1A2, and CYP1B1. While direct evidence for this compound or phenetole as potent AhR ligands is limited, their structural similarity to other known AhR activators suggests a potential for interaction. Activation of the AhR signaling pathway can therefore influence the metabolic rate and profile of aryl alkyl ethers.

Conclusion

References

- 1. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Predicted pKa and Basicity of (2-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted pKa and basicity of (2-Methoxyethyl)benzene, a compound of interest in various chemical and pharmaceutical contexts. Due to its prevalence as a fragrance ingredient, understanding its physicochemical properties, including its acid-base characteristics, is crucial for assessing its potential interactions in biological systems. This document summarizes key predictive data, outlines detailed experimental protocols for the determination of its very weak basicity, and presents a conceptual framework for its potential biological interactions through a hypothetical signaling pathway. All quantitative data is presented in a structured format for clarity and comparative analysis.

Predicted Physicochemical Properties and Basicity of this compound

This compound is an aromatic ether. The primary site of basicity is the oxygen atom of the methoxy (B1213986) group, which possesses lone pairs of electrons that can potentially accept a proton. However, the delocalization of these electrons into the aromatic ring significantly reduces their availability, rendering the compound a very weak base.

Computational predictions provide an initial assessment of the compound's pKa. The pKa value is a measure of the acidity of the conjugate acid. For a base, a lower pKa of its conjugate acid corresponds to weaker basicity.

Table 1: Predicted Physicochemical and Acid-Base Properties of this compound

| Property | Predicted Value | Source |

| pKa (Strongest Basic) | -4.1 | ChemAxon[1][2] |

| Physiological Charge | 0 | ChemAxon[1][2] |

| Hydrogen Acceptor Count | 1 | ChemAxon[1][2] |

| Hydrogen Donor Count | 0 | ChemAxon[1][2] |

| Polar Surface Area | 9.23 Ų | ChemAxon[1][2] |

The predicted pKa of -4.1 for the conjugate acid of this compound indicates that it is a significantly weak base.[1][2] For context, protonated alcohols and ethers typically have pKa values in the range of -2 to -3.[3] This very low basicity implies that under physiological conditions (pH ~7.4), the compound will exist almost exclusively in its neutral, non-protonated form.

Experimental Determination of pKa for Very Weak Bases

The experimental determination of the pKa for a very weak base like this compound is challenging due to its low affinity for protons, making traditional aqueous titration methods difficult. Specialized techniques are required to accurately measure such low basicity. The following are detailed experimental protocols adapted for this purpose.

UV-Visible Spectrophotometry

This method is suitable if the protonated and non-protonated forms of the molecule exhibit different UV-Vis absorption spectra.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the inflection point of the sigmoidal curve generated by plotting absorbance against pH.[4][5]

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a co-solvent such as methanol (B129727) or DMSO to ensure solubility.

-

Prepare a series of buffer solutions with a wide range of pH values, particularly in the highly acidic region, using strong acids like sulfuric acid or perchloric acid.

-

For each pH measurement, add a small, constant volume of the stock solution to the buffer to achieve a final concentration suitable for UV-Vis analysis.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of the compound in each buffer solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for both the neutral and protonated species.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength against the pH of the solutions.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully neutral and fully protonated forms.

-

Alternatively, the data can be fitted to the following equation: A = (A_B + A_BH * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the observed absorbance, A_B is the absorbance of the neutral form, and A_BH is the absorbance of the protonated form.

-

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of nuclei near the protonation site as a function of pH.[4]

Principle: The chemical shift of a nucleus is sensitive to its electronic environment. Protonation of the ether oxygen in this compound will alter the chemical shifts of nearby protons (e.g., the methylene (B1212753) and methoxy protons). A plot of chemical shift versus pH will yield a sigmoidal curve from which the pKa can be determined.[4]

Detailed Protocol:

-

Sample Preparation:

-

Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O with a co-solvent if necessary).

-

Adjust the pH of each sample using a strong acid (e.g., DCl) or base (e.g., NaOD).

-

Measure the pH of each sample accurately.

-

-

NMR Data Acquisition:

-

Acquire high-resolution ¹H NMR spectra for each sample under constant temperature.

-

Identify the signals corresponding to the protons whose chemical shifts are sensitive to protonation.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of a sensitive proton against the measured pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

-

The data can be fitted to the equation: δ_obs = (δ_B + δ_BH * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where δ_obs is the observed chemical shift, δ_B is the chemical shift of the neutral form, and δ_BH is the chemical shift of the protonated form.

-

Logical Frameworks and Visualization

To illustrate the potential relevance of the basicity of this compound in a biological context, a hypothetical signaling pathway and an experimental workflow for pKa determination are presented below using Graphviz.

Hypothetical Olfactory Signaling Pathway

Given that this compound is a fragrance compound, a plausible biological interaction would be with an olfactory receptor. The following diagram illustrates a conceptual signaling cascade initiated by the binding of this compound to a G-protein coupled olfactory receptor.

Caption: Hypothetical olfactory signaling pathway for this compound.

Experimental Workflow for pKa Determination

The following diagram outlines the logical steps involved in the experimental determination of the pKa of a very weak base using spectrophotometry.

Caption: Workflow for spectrophotometric pKa determination of a weak base.

Conclusion

The predicted pKa of this compound is -4.1, classifying it as a very weak base. This low basicity is a critical physicochemical parameter that influences its behavior in various chemical and biological environments. While challenging, the experimental determination of its pKa is feasible using specialized techniques such as UV-Vis spectrophotometry or NMR spectroscopy in highly acidic media. The provided protocols offer a detailed guide for such determinations. The conceptual signaling pathway illustrates a plausible mechanism of action for this compound in an olfactory context, providing a framework for further investigation into its biological interactions. This in-depth guide serves as a valuable resource for researchers and professionals in understanding and characterizing the acid-base properties of this compound and similar weakly basic aromatic compounds.

References

An In-depth Technical Guide to the Olfactory Properties and Odor Profile of (2-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxyethyl)benzene, also known as methyl phenethyl ether, is an aromatic compound with significant applications in the fragrance and flavor industries.[1][2] Its distinct olfactory properties contribute to the scent profiles of a variety of products, including oriental-type perfumes and artificial keora oil.[1][3] This technical guide provides a comprehensive overview of the olfactory characteristics of this compound, including its odor profile, available quantitative data, and detailed experimental protocols for sensory analysis. This information is crucial for researchers and professionals involved in the development of new fragrances, flavors, and pharmaceutical products where odor can be a critical attribute.

Olfactory Profile

The odor of this compound is consistently described as a complex bouquet of floral and green notes. The primary descriptors include a powerful, diffusive, and penetrating aroma with a warm, floral character, often likened to roses and jasmine.[1][3][4] Upon dilution, it can exhibit grassy and pungent undertones.[1][3][5]

Table 1: Summary of Olfactory Descriptors for this compound

| Odor Descriptor | Reported Description |

| Primary Notes | Floral (rosy, jasmine, hyacinth), Green, Warm, Sharp |

| Secondary Notes | Diffusive, Penetrating, Metallic, Fruity |

| Notes on Dilution | Grassy, Pungent |

Quantitative Olfactory Data

Table 2: Quantitative and Semi-Quantitative Olfactory Data for this compound

| Parameter | Value |

| Odor Detection Threshold | No data available |

| Relative Odour Impact | 160 |

| Odor Life on Smelling Strip | 88 hours |

Experimental Protocols for Olfactory Analysis

The determination of the olfactory properties of a compound like this compound typically involves two key methodologies: Gas Chromatography-Olfactometry (GC-O) for the separation and identification of odor-active compounds, and Sensory Panel Analysis for the characterization and quantification of the odor profile by human assessors. While specific experimental protocols for this compound were not found in the reviewed literature, the following sections describe generalized procedures that are standard in the field of sensory science.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector. This allows for the identification of individual volatile compounds in a sample that contribute to the overall aroma.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.

-

GC Separation: A small volume of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS). The column oven temperature is programmed to ramp up, separating the volatile compounds based on their boiling points and polarity.

-

Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

-

Data Analysis: The data from the FID/MS detector is correlated with the olfactory data to identify the specific chemical compounds responsible for the different aroma notes.

Sensory Panel Analysis

Sensory panel analysis involves a group of trained human assessors who evaluate the odor of a substance according to a standardized procedure. This method is used to obtain detailed descriptive profiles and to quantify the intensity of different odor attributes.

Methodology:

-

Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and ability to describe odors. They undergo training to familiarize themselves with a standardized vocabulary of odor descriptors and rating scales.

-

Sample Preparation and Presentation: Samples of this compound are prepared at various concentrations in an odorless solvent or on smelling strips. The samples are presented to the panelists in a controlled environment to minimize sensory biases.

-

Odor Evaluation: Panelists are instructed to sniff the samples and evaluate them based on a predefined set of attributes (e.g., floral, green, rosy, warm). They rate the intensity of each attribute on a numerical scale (e.g., a 9-point hedonic scale or a visual analog scale).

-

Data Collection and Statistical Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine the mean intensity for each attribute and to assess the variability among panelists.

-

Odor Profile Generation: The results are often visualized in the form of a spider or radar plot, which provides a comprehensive and easy-to-understand representation of the odor profile.

Conclusion

This compound possesses a distinct and powerful olfactory profile characterized by a combination of floral and green notes. While quantitative data on its odor threshold is limited, its qualitative characteristics are well-documented, making it a valuable ingredient in the fragrance and flavor industries. The application of standardized experimental protocols, such as Gas Chromatography-Olfactometry and Sensory Panel Analysis, is essential for a comprehensive understanding and utilization of its sensory properties in product development and scientific research. The generalized workflows provided in this guide offer a framework for conducting such analyses.

References

Methodological & Application

Application Notes and Protocols: Green Synthesis of (2-Methoxyethyl)benzene using Li/MgO Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction: